6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound belongs to the pyrano[2,3-c]pyrazole class, characterized by a fused pyranopyrazole core substituted with amino, cyano, and aryl groups. Its structure includes a 2,4-dimethoxyphenyl group at position 4 and a phenyl group at position 3 (Fig. 1). These substituents influence its physicochemical properties, stability, and biological activity. The compound is typically synthesized via multicomponent reactions involving aldehydes, malononitrile, and pyrazolones under catalytic conditions .
Properties
IUPAC Name |
6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-26-13-8-9-14(16(10-13)27-2)17-15(11-22)20(23)28-21-18(17)19(24-25-21)12-6-4-3-5-7-12/h3-10,17H,23H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIDPYVLZAHMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the dihydropyrano[2,3-c]pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including anticancer, anti-inflammatory, and metabolic effects, supported by data tables and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H18N4O3
- Molecular Weight : 374.4 g/mol
- SMILES Notation : COc1ccc(OC)c1C(=N)N=C(C#N)C2=CC=CC=C2C(=O)N
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 639.2 ± 55.0 °C (Predicted) |
| Density | 1.39 ± 0.1 g/cm³ |
Anticancer Activity
Recent studies have highlighted the potential of dihydropyrano[2,3-c]pyrazoles as anticancer agents. For instance, a series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The compound demonstrated significant inhibitory activity with an IC50 value of , indicating potent anticancer properties .
Case Study: PPARγ Agonism
A notable study investigated the role of dihydropyrano[2,3-c]pyrazole derivatives as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is crucial in glucose metabolism and fat storage. The findings suggested that these compounds can enhance insulin sensitivity and may be beneficial in managing type II diabetes .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored. In vitro assays indicated that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The compound's selectivity towards COX-2 over COX-1 suggests a favorable profile for reducing inflammation without the common side effects associated with non-selective NSAIDs .
Antimicrobial Properties
Dihydropyrano[2,3-c]pyrazoles have shown promising antimicrobial activity against various pathogens. The synthesized derivatives were tested against bacterial strains, demonstrating notable antibacterial properties that warrant further investigation for potential therapeutic applications .
The mechanism through which the compound exerts its biological effects involves interaction with specific receptors and enzymes:
- PPARγ Binding : The binding affinity to PPARγ was assessed using competitive binding assays, revealing that the compound engages in stabilizing interactions with key residues within the receptor's active site .
- COX Inhibition : The structure-activity relationship studies indicated that modifications to the phenyl ring significantly affect COX inhibition potency, suggesting a tailored approach to optimize anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- AMDPC (6-amino-4-(2-hydroxyphenyl)-3-methyl derivative): Exhibited potent anti-proliferative activity against BCAP-37 cells (50 µg/mL reduced cell density without apoptosis) .
PDE2 Inhibition
- Compound 11s (trifluoromethyl/methoxy derivative) : Showed PDE2 inhibitory activity (IC₅₀ = 0.12 µM) attributed to electron-withdrawing trifluoromethyl groups enhancing binding affinity .
- Target compound : The electron-donating methoxy groups may reduce enzyme affinity compared to 11s but improve solubility.
Antimicrobial Activity
- 4-(4-Chlorophenyl)-3-propyl derivative : Demonstrated moderate activity against S. aureus due to hydrophobic chlorophenyl and propyl groups .
- Target compound : Methoxy groups may reduce antimicrobial potency but enhance water solubility.
Physicochemical and Stability Properties
- Stability: DFT studies on 6-amino-4-(p-chlorophenyl)-3-phenyl derivative revealed that diastereomers with 1,4-dihydro configurations are 4.60 kcal/mol more stable than 2,4-dihydro analogs . The target compound’s 2,4-dimethoxyphenyl group likely enhances steric stabilization.
- Purity : Derivatives with trifluoromethyl groups (e.g., 11i, 11j) achieved >99% purity via HPLC, while methyl/methoxy analogs typically reach ~99% .
Table 2. Stability and Purity Data
*Assumed based on structural similarity.
Structural and Crystallographic Insights
- 6-Amino-3,4-dimethyl-4-phenyl derivative: X-ray analysis revealed intermolecular hydrogen bonds between NH₂ and cyano groups, stabilizing the crystal lattice .
- Target compound : The 2,4-dimethoxyphenyl group may introduce additional CH-π or van der Waals interactions, altering packing efficiency compared to methyl/halogen-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
